

Orteronel overall survival hazard ratio

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Compound Focus: Orteronel

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Orteronel Efficacy and Safety Data

The table below summarizes the key outcomes from major Phase III clinical trials of **Orteronel**.

Trial Name / Population	Comparator	Overall Survival (OS) Hazard Ratio [95% CI]	Median OS (Months)	Median PFS (Months)	Common Grade 3/4 Adverse Events
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| **SWOG-1216** [1] [2] (mHSPC) | ADT + **Orteronel** vs. ADT + Bicalutamide | **0.86** [0.72 to 1.02] | 81.1 vs. 70.2 | 47.6 vs. 23.0 | **43%** vs. 14% (**Orteronel** vs. Control) | | **ELM-PC 5** [3] [4] (mCRPC, post-docetaxel) | **Orteronel** + Prednisone vs. Placebo + Prednisone | Not met (Primary endpoint) | Information missing | Information missing | Fatigue; Febrile neutropenia (dose-limiting in combo) | | **NRG/RTOG 1115** [4] (High-risk localized PC) | DE-RT + ADT + **Orteronel** vs. DE-RT + ADT | No significant improvement | No significant improvement | 5-year BRFS: 89.2% vs. 87.4% | Impaired drug tolerability, leading to early trial termination |

Key Experimental Methodologies

The data in the table above comes from large, randomized Phase III trials designed to provide the highest level of evidence.

- **SWOG-1216 Trial (mHSPC Setting) [1]:**

- **Objective:** To compare the efficacy of **Orteronel** plus Androgen Deprivation Therapy (ADT) against ADT plus bicalutamide in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).
- **Design:** Open-label, randomized, multicenter Phase III study. Patients were stratified based on disease extent and performance status.
- **Endpoints:** Primary endpoint was Overall Survival (OS). Secondary endpoints included Progression-free Survival (PFS) and PSA response at 7 months.
- **Analysis:** A stratified log-rank test was used for OS comparison, with a one-sided statistical significance threshold of $P \leq .022$.

- **ELM-PC 5 Trial (mCRPC Setting) [3]:**

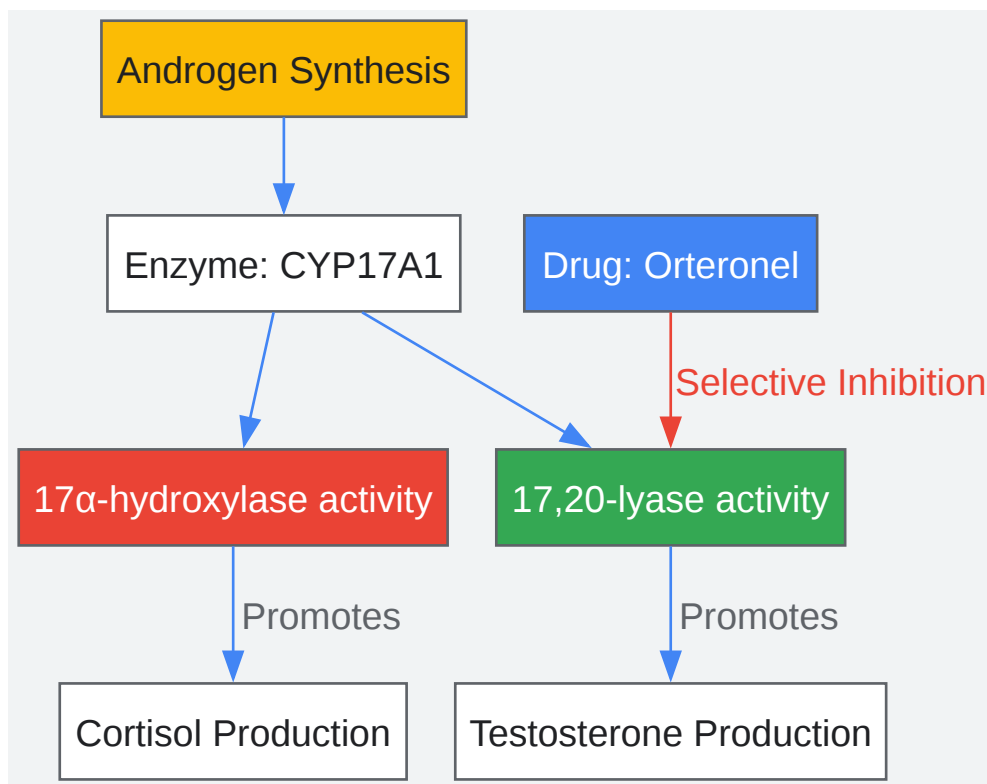
- **Objective:** To evaluate **Orteronel** plus prednisone versus placebo plus prednisone in men with metastatic castration-resistant prostate cancer (mCRPC) that had progressed after docetaxel chemotherapy.
- **Design:** Double-blind, multicenter, randomized, placebo-controlled Phase III trial.
- **Endpoints:** The primary endpoint was Overall Survival. The trial was unblinded early because this endpoint was not met.

- **NRG/RTOG 1115 Trial (High-Risk Localized Setting) [4]:**

- **Objective:** To determine if adding 24 months of **Orteronel** to standard care (dose-escalated radiation therapy and 24 months of ADT) would improve survival for men with high-risk, non-metastatic prostate cancer.
- **Design:** Randomized Phase III trial.
- **Outcome:** The trial was closed early due to the lack of efficacy of **Orteronel** in other settings and impaired drug tolerability.

Mechanism of Action and Trial Context

Orteronel's developmental rationale and trial outcomes are best understood through its intended mechanism and the competitive treatment landscape.



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The diagram above illustrates **Orteronel**'s intended mechanism as a **selective inhibitor of the 17,20-lyase activity** of the CYP17A1 enzyme [3]. This targeted approach was designed to suppress testosterone production in the testes, adrenal glands, and prostate cancer cells more completely than standard ADT, while minimizing disruption to the cortisol synthesis pathway (mediated by 17α-hydroxylase) to reduce steroid-related side effects [1].

However, in the context of the **evolving treatment landscape**, the control groups in modern trials often benefited from subsequent life-prolonging therapies (e.g., other novel hormonal agents like enzalutamide), which likely diluted the potential observed OS benefit of **Orteronel** [1] [2]. Furthermore, despite its selective mechanism, **Orteronel** still required concomitant prednisone in many trials and was associated with a significantly higher rate of severe adverse events compared to control therapies [1].

Conclusion for Researchers

In summary, the experimental data consistently shows that despite a sound mechanistic rationale and improvements in intermediate endpoints like PFS, **Orteronel failed to achieve its primary overall survival**

endpoint across multiple Phase III trials and disease settings [1] [2] [4]. Its development was subsequently halted.

Current research and network meta-analyses indicate that other **androgen receptor pathway inhibitors (ARPIs)**, particularly in combination regimens, have demonstrated superior efficacy and form the backbone of modern treatment for advanced prostate cancer [5] [6] [7].

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References

1. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer [pmc.ncbi.nlm.nih.gov]
2. Orteronel Does Not Improve Overall Survival in Prostate ... [cancertherapyadvisor.com]
3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
4. Phase III trial of dose escalated radiation therapy and ... [sciencedirect.com]
5. Comparative therapeutic efficacy and safety of first-line ... [sciencedirect.com]
6. a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
7. A Bayesian Network Meta-analysis of Systemic Treatments ... [link.springer.com]

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